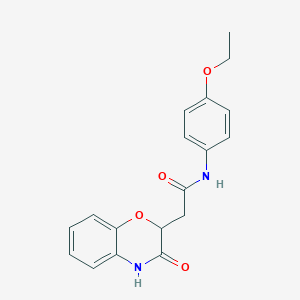

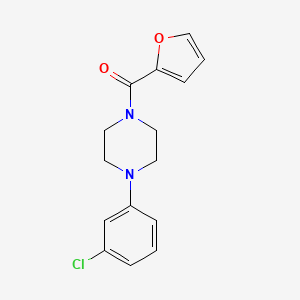

N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves various chemical reactions, including catalytic hydrogenations and acyl group migrations. For instance, ethyl 2-nitrophenyl oxalate underwent catalytic hydrogenation in acetic acid, yielding hydroxyl derivatives through reductive cyclization. Such processes are foundational for synthesizing cyclic hydroxamic acids and lactams with a benzoxazine skeleton, indicative of the chemical versatility and synthetic accessibility of these compounds (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds is crucial for understanding the chemical and physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. X-ray diffraction analysis and NMR spectroscopy have been extensively used to elucidate the structures of related molecules, offering insights into their conformation and reactivity. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures investigated by NMR spectroscopy and X-ray single-crystal analysis, providing a detailed understanding of their molecular configurations (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide and its analogs involves various functional group transformations and interactions with reagents. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the compound's potential for further chemical modification and application in synthesizing novel heterocycles (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on this compound's physical properties are scarce, research on similar molecules provides valuable insights. For example, the crystalline structures of related acetamides have been examined, revealing non-planar discrete molecules linked by intermolecular hydrogen bonds, which can influence the compound's physical properties and solubility (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, are central to understanding N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. Research on similar compounds demonstrates a range of chemical behaviors, including reactions with methyl(organyl)dichlorosilanes and the formation of 5-membered and 7-membered cyclic compounds, showcasing the compound's chemical versatility and potential for diverse applications (Lazareva et al., 2017).

科学的研究の応用

Synthesis and Biological Properties

The compound and its relatives, including cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, have been synthesized through different methods, showcasing their potential in producing naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA found in Gramineae. These compounds exhibit interesting biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting their potential use in agricultural and pharmaceutical applications (Hartenstein & Sicker, 1993); (Macias et al., 2006).

Antimicrobial Activities

Some derivatives, including 1,2,4-triazole derivatives synthesized from reactions involving similar structural moieties, have shown antimicrobial activities. These studies indicate the compound's potential as a backbone for developing new antimicrobial agents, reflecting the importance of its structural class in discovering novel therapeutic agents (Bektaş et al., 2010).

Transformation Products and Allelochemicals

The microbial transformation products of benzoxazinone and benzoxazinone allelochemicals, including those structurally related to N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, have been explored for their allelopathic properties. These studies offer insights into the ecological roles and potential agronomic utility of such compounds in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).

Anticonvulsant Activity

The synthesis of new amides derived from similar structural frameworks has been evaluated for anticonvulsant activity, showing protection in animal models of epilepsy. This suggests the compound's relevance in the development of new treatments for neurological disorders (Obniska et al., 2015).

Antimicrobial and Antioxidant Activities

Further research on benzoxazinone derivatives, including studies on their synthesis and evaluation for antimicrobial and antioxidant activities, underscores the chemical's potential in creating compounds with beneficial health effects. These studies provide a foundation for future research into the therapeutic applications of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide and its derivatives (Soliman et al., 2023); (Abu‐Hashem et al., 2020).

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCLXPGIXVWEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)